
(S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzyl group, an amino acid derivative, and a cyclohexyl ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate typically involves multistep organic reactions. One common approach is to start with the preparation of the amino acid derivative, followed by the formation of the cyclohexyl ring and the introduction of the benzyl and ethyl carbamate groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a diverse array of derivatives.
Scientific Research Applications
(S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate
- (S)-2-amino-4-methylpentanoic acid
Uniqueness
(S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate stands out due to its unique combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H33N3O3 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-ethylcarbamate |
InChI |
InChI=1S/C21H33N3O3/c1-4-24(21(26)27-14-16-8-6-5-7-9-16)18-12-10-17(11-13-18)23-20(25)19(22)15(2)3/h5-9,15,17-19H,4,10-14,22H2,1-3H3,(H,23,25) |
InChI Key |
OBNSXOAREWNWHG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCC(CC1)NC(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Chlorophenyl)piperidin-3-yl]methanol](/img/structure/B14786024.png)
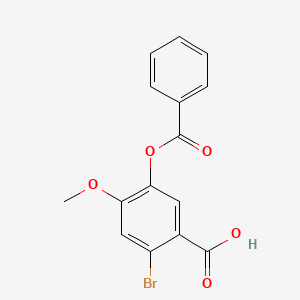
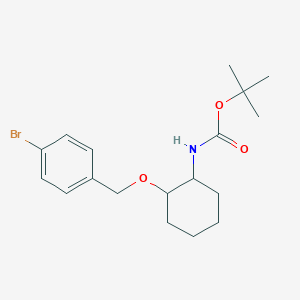
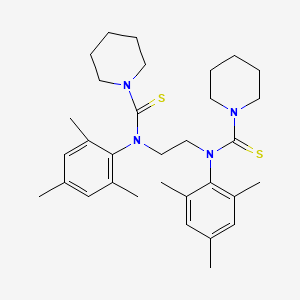
![2-Chloro-5-[(3S)-3-hydroxytetrahydropyran-3-yl]benzoic acid](/img/structure/B14786055.png)

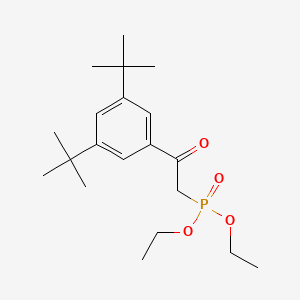
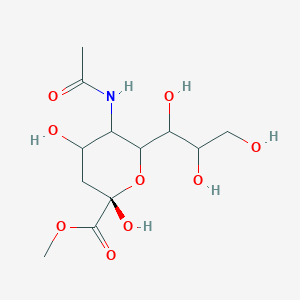
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14786072.png)
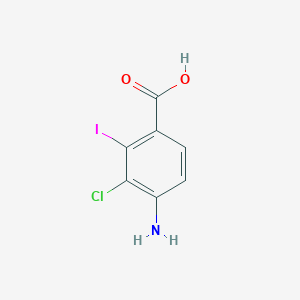
![2-Amino-N-cyclopropyl-N-(((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methylbutanamide](/img/structure/B14786098.png)
![N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B14786102.png)
![Benzamide, N-[2-oxo-2-[(3R)-3-pyrrolidinylamino]ethyl]-3-(trifluoromethyl)-](/img/structure/B14786106.png)
![6-oxo-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide](/img/structure/B14786110.png)
